molecular formula C12H15N3S B2456157 5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol CAS No. 667412-51-3

5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B2456157
CAS No.: 667412-51-3
M. Wt: 233.33
InChI Key: WVXUWVDHZCIUGV-UHFFFAOYSA-N
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Description

5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the triazole ring imparts unique chemical properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylpropyl hydrazine with phenyl isothiocyanate, followed by cyclization under acidic conditions to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or alkylated triazole derivatives.

Scientific Research Applications

5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1H-1,2,4-triazole-3-thione: Lacks the 2-methylpropyl group, which may affect its biological activity.

    3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-sulfone: An oxidized form with different chemical properties.

    3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thiol: A reduced form with a thiol group instead of a thione group.

Uniqueness

The presence of both the 2-methylpropyl and phenyl groups in 5-Isobutyl-4-phenyl-4h-1,2,4-triazole-3-thiol imparts unique steric and electronic properties, making it distinct from other triazole derivatives. These structural features can influence its reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methylpropyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3S/c1-9(2)8-11-13-14-12(16)15(11)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXUWVDHZCIUGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NNC(=S)N1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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